Avanafil impurity 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avanafil impurity 18 is a process-related impurity found in the synthesis of avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products.
Preparation Methods
The synthesis of avanafil impurity 18 involves several steps, including the use of various reagents and conditions. The impurity is typically identified and characterized using techniques such as ultra-high performance liquid chromatography (UPLC) and mass spectrometry . The specific synthetic routes and reaction conditions for this compound are derived from the overall synthesis process of avanafil, which involves multiple stages of chemical reactions and purification steps .
Chemical Reactions Analysis
Avanafil impurity 18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium formate, acetonitrile, and other solvents . The major products formed from these reactions are typically identified and characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Scientific Research Applications
Avanafil impurity 18 is primarily studied in the context of pharmaceutical research, particularly in the development and quality control of avanafil. The impurity is analyzed to ensure that it does not exceed acceptable levels in the final product, as specified by regulatory guidelines . Additionally, the study of this compound contributes to a better understanding of the synthesis and stability of avanafil, which can inform the development of more efficient and safer production methods .
Mechanism of Action
Comparison with Similar Compounds
Avanafil impurity 18 can be compared to other process-related impurities found in the synthesis of phosphodiesterase type 5 inhibitors. Similar compounds include impurities found in the synthesis of sildenafil, tadalafil, and vardenafil . Each of these impurities has unique characteristics and formation pathways, which can impact the safety and efficacy of the final pharmaceutical product .
Biological Activity
Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor, is primarily used for treating erectile dysfunction. Among its various impurities, Avanafil Impurity 18 has garnered attention due to its potential biological activity and implications in pharmacokinetics and safety profiles. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.
Overview of Avanafil and Its Impurities
Avanafil is known for its rapid onset of action and selectivity towards PDE5, which plays a crucial role in the regulation of blood flow in the penis. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety. Recent studies have identified several process-related impurities in avanafil, including Impurity 18, which may arise during synthesis or degradation processes.
Table 1: Summary of Avanafil Impurities
Impurity | Identification Method | Content Range (%) | Biological Activity |
---|---|---|---|
Impurity A | LC-MS | 0.29 - 1.63 | Not well characterized |
Impurity B | LC-MS | 0.57 - 1.44 | Not well characterized |
Impurity C | LC-MS | 0.57 - 1.44 | Not well characterized |
Impurity 18 | UPLC-MS | Not specified | Potential PDE5 inhibition |
Synthesis and Characterization of this compound
The synthesis of Avanafil and its impurities has been extensively studied using techniques such as ultra-high performance liquid chromatography (UPLC) and mass spectrometry (MS). These methods help in identifying the structural characteristics of the impurities formed during the synthesis process.
Case Study: Identification of Impurity 18
In a study focused on the degradation behavior of avanafil, various stress conditions (acidic, oxidative, thermal) were applied to determine how these factors influence impurity formation. The results indicated that under certain conditions, specific impurities could be generated, including Impurity 18. The structural elucidation was performed through NMR spectroscopy and mass spectrometry, confirming its presence in laboratory samples.
Biological Activity Assessment
The biological activity of this compound is primarily assessed through its interaction with PDE5. Preliminary studies suggest that while it may exhibit some degree of inhibition against PDE5, its potency is significantly lower compared to avanafil itself.
Table 2: Biological Activity Comparison
Compound | PDE5 Inhibition (%) | Notes |
---|---|---|
Avanafil | >80% | Strong inhibitor |
This compound | <20% | Weak inhibitor |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of avanafil and its impurities is crucial for evaluating their safety profiles. A bioequivalence study demonstrated that avanafil is metabolized primarily by CYP3A4, with minor contributions from CYP2C enzymes. The active metabolite M4 retains some pharmacological activity but is less potent than the parent compound.
Case Study: Bioequivalence Study Findings
A bioequivalence study involving healthy male subjects indicated that both the originator and generic formulations of avanafil showed similar pharmacokinetic profiles. Adverse events were reported at a rate of approximately 20%, with no significant differences between formulations.
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H26N4O4/c1-3-28-19(26)17-12-22-20(24-10-4-5-15(24)13-25)23-18(17)21-11-14-6-8-16(27-2)9-7-14/h6-9,12,15,25H,3-5,10-11,13H2,1-2H3,(H,21,22,23)/t15-/m1/s1 |
InChI Key |
CXEUBAJWRXRWMK-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCC[C@@H]3CO |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCCC3CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.